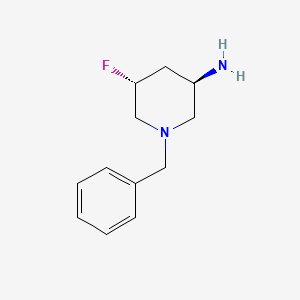
5-Bromo-6,6'-dimethyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is a bipyridine derivative with the molecular formula C12H11BrN2. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Bipyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production methods for 5-Bromo-6,6’-dimethyl-2,2’-bipyridine often involve large-scale bromination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Bromo-6,6’-dimethyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different functional groups, enhancing their utility in coordination chemistry and materials science .
科学研究应用
5-Bromo-6,6’-dimethyl-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and supramolecular structures.
作用机制
The mechanism of action of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties, such as enhanced catalytic activity, photoluminescence, and redox behavior .
相似化合物的比较
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituent, resulting in different reactivity and coordination properties.
6-Bromo-2,2’-bipyridine: Similar structure but without the methyl groups, affecting its steric and electronic characteristics.
2,2’-Bipyridine: The parent compound with no substituents, widely used in coordination chemistry.
Uniqueness
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl substituents. These groups influence the compound’s reactivity, steric properties, and ability to form stable metal complexes. The bromine atom provides a site for further functionalization, while the methyl groups enhance the compound’s solubility and stability .
属性
CAS 编号 |
87286-77-9 |
|---|---|
分子式 |
C12H11BrN2 |
分子量 |
263.13 g/mol |
IUPAC 名称 |
3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-6-10(13)9(2)15-12/h3-7H,1-2H3 |
InChI 键 |
LDDPQAMHWCXEME-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
